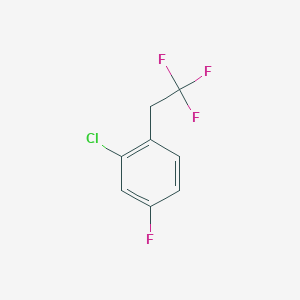![molecular formula C13H16F3N5 B12455405 N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine](/img/structure/B12455405.png)
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium azide to form the corresponding tetrazole. This intermediate is then reacted with N,N-dimethylpropan-2-amine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and the tetrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-dimethyl-3-(trifluoromethyl)benzamide: Another compound with a trifluoromethyl group, used in similar applications.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Berotralstat: A trifluoromethyl-containing drug used for treating hereditary angioedema.
Uniqueness
N,N-dimethyl-2-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}propan-2-amine is unique due to the presence of both a trifluoromethyl group and a tetrazole ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C13H16F3N5 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
N,N-dimethyl-2-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]propan-2-amine |
InChI |
InChI=1S/C13H16F3N5/c1-12(2,20(3)4)11-17-18-19-21(11)10-7-5-6-9(8-10)13(14,15)16/h5-8H,1-4H3 |
InChI-Schlüssel |
LJRSJYKJQAOWOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=NN=NN1C2=CC=CC(=C2)C(F)(F)F)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxo-4-{[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]amino}butanoic acid](/img/structure/B12455329.png)
![4,4'-[(1-Phenylpyrazole-3,5-diyl)bis(ethene-2,1-diyl)]diphenol](/img/structure/B12455338.png)

![Methyl (2E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-YL]prop-2-enoate](/img/structure/B12455371.png)
![(1R,2S)-2-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12455375.png)
![N-(4-bromophenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]acetamide](/img/structure/B12455381.png)
![6-Amino-4-[5-(3,4-dichlorophenyl)furan-2-yl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12455385.png)
![2-[(4-Fluorophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12455389.png)
![1-(4-chlorophenyl)-3-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)urea](/img/structure/B12455391.png)
![4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]phenyl propanoate](/img/structure/B12455394.png)
![(4Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-phenyl-4-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455401.png)
![1-[4-(4-Propyl-phenoxy)-phenyl]-ethanone](/img/structure/B12455411.png)
![1-benzyl-5-[(4-fluorophenyl)sulfanyl]-3,4-dimethyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12455420.png)
![2-(Benzyl{[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methyl}amino)ethanol](/img/structure/B12455424.png)
